
1,2-Dibenzylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibenzylpyridin-1-ium bromide is a quaternary ammonium salt derived from pyridine. It is known for its versatile applications in various fields of chemistry, biology, and industry. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion paired with a bromide anion.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibenzylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with benzyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the pyridine, followed by the addition of benzyl bromide to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
化学反应分析
Types of Reactions
1,2-Dibenzylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to the corresponding pyridine derivative.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted pyridinium salts.
Oxidation and Reduction: The products are the corresponding pyridine derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with aryl boronic acids.
科学研究应用
1,2-Dibenzylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other quaternary ammonium salts
作用机制
The mechanism of action of 1,2-Dibenzylpyridin-1-ium bromide involves its interaction with various molecular targets. As a quaternary ammonium salt, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and cell lysis. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
1-Benzylpyridin-1-ium bromide: Similar structure but with only one benzyl group attached to the nitrogen atom.
2-Benzylpyridin-1-ium bromide: The benzyl group is attached to the second position of the pyridine ring.
1,2-Dimethylpyridin-1-ium bromide: Methyl groups replace the benzyl groups.
Uniqueness
1,2-Dibenzylpyridin-1-ium bromide is unique due to the presence of two benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This structural feature makes it more effective as a phase-transfer catalyst and in disrupting cell membranes compared to its mono-benzylated or methylated counterparts .
属性
CAS 编号 |
21966-05-2 |
|---|---|
分子式 |
C19H18BrN |
分子量 |
340.3 g/mol |
IUPAC 名称 |
1,2-dibenzylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H18N.BrH/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H/q+1;/p-1 |
InChI 键 |
RZSLPDFXSWNKIR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[N+]2CC3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
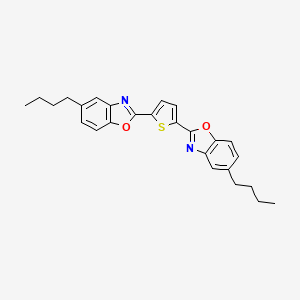
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

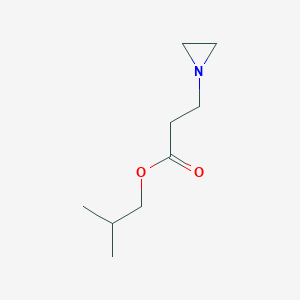
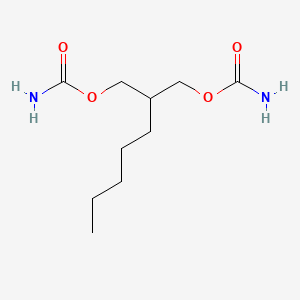

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
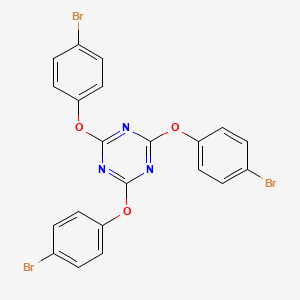
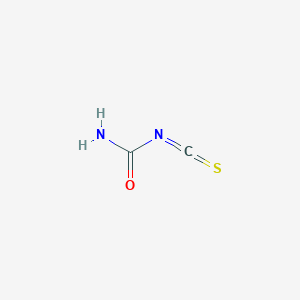
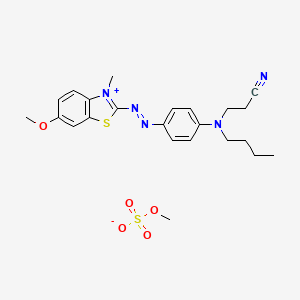


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
